乔罗蜘蛛毒素

科学研究应用

条纹蜘蛛毒素具有广泛的科学研究应用:

化学: 它是研究离子型谷氨酸受体结构和功能的宝贵工具。

生物学: 条纹蜘蛛毒素用于研究突触传递和神经信号传递的机制。

医学: 它在通过调节谷氨酸受体活性治疗神经系统疾病方面具有潜在的治疗应用。

作用机制

条纹蜘蛛毒素通过选择性阻断突触后谷氨酸电位和AMPA型谷氨酸受体发挥其作用 . 它抑制脊椎动物中枢神经系统的NMDA受体,从而调节突触传递和神经信号传递 . 条纹蜘蛛毒素的分子靶标包括离子型谷氨酸受体,它们在兴奋性神经传递中起着至关重要的作用 .

类似化合物:

捕鸟蛛多胺毒素: 这些毒素从捕鸟蛛的毒液中分离出来,与条纹蜘蛛毒素具有结构相似性,并表现出相似的生物活性.

泥蜂毒素: 这些是来自黄蜂的酰基多胺毒素,也抑制离子型谷氨酸受体.

条纹蜘蛛毒素的独特性: 条纹蜘蛛毒素因其对AMPA和NMDA受体的选择性而独一无二,使其成为研究兴奋性神经传递的宝贵工具。 它调节特定谷氨酸受体的能力使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Joro Spider Toxin has demonstrated the ability to selectively block postsynaptic glutamate potentials and AMPA glutamate receptors . It inhibits NMDA receptors in the CNS of vertebrates . Interestingly, Joro Spider Toxin does not affect aspartate-induced neural depolarization, resting membrane potential, nerve terminal spontaneous signaling, or inhibitory postsynaptic potentials .

Cellular Effects

The effects of Joro Spider Toxin on cells are primarily related to its ability to block certain glutamate receptors. This blocking action can disrupt normal neurotransmission, potentially leading to a variety of effects on cell function .

Molecular Mechanism

The molecular mechanism of action of Joro Spider Toxin involves its interaction with specific glutamate receptors. By binding to these receptors, the toxin can inhibit their function, thereby disrupting normal neurotransmission .

准备方法

合成路线和反应条件: 条纹蜘蛛毒素可以通过一系列化学反应合成,这些反应涉及特定氨基酸和多胺的偶联。合成通常涉及使用保护基团以确保肽键的选择性形成。 最终产物通过高效液相色谱法纯化 .

工业生产方法: 条纹蜘蛛毒素的工业生产没有广泛记录,因为它主要从条纹蜘蛛的毒液中获得。 合成生物学和肽合成的进步可能为未来大规模生产铺平道路 .

化学反应分析

反应类型: 条纹蜘蛛毒素经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于改变毒素的结构和增强其生物活性至关重要 .

常用试剂和条件:

氧化: 在受控条件下,可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原特定的官能团。

相似化合物的比较

Nephila polyamine toxins: These toxins, isolated from the venom of Nephila spiders, share structural similarities with Joro toxin and exhibit similar biological activities.

Philanthotoxins: These are acylpolyamine toxins from wasps that also inhibit ionotropic glutamate receptors.

Uniqueness of Joro Toxin: Joro toxin is unique due to its high selectivity for AMPA and NMDA receptors, making it a valuable tool for studying excitatory neurotransmission. Its ability to modulate specific glutamate receptors sets it apart from other similar compounds .

属性

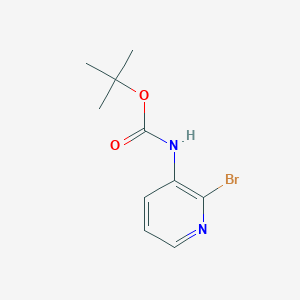

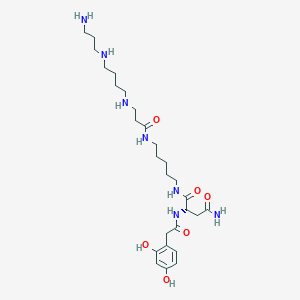

IUPAC Name |

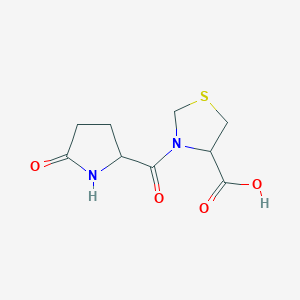

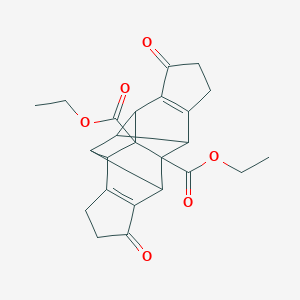

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLRBGDPTALRDM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

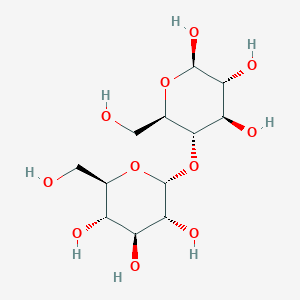

Molecular Formula |

C27H47N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149933 | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112163-33-4 | |

| Record name | (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112163-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Joro spider toxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112163334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Joro toxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Joro Spider Toxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Joro Spider Toxin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Joro spider toxin (JSTX)?

A1: JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA/kainate receptor subtype [, , , ].

Q2: How does JSTX interact with its target?

A2: JSTX acts as a use-dependent ion channel blocker [, ]. It preferentially blocks Ca2+-permeable AMPA receptors, which lack the GluA2 subunit [, ]. The toxin's binding site is likely located close to the central pore region of the channel, influencing ion permeability [].

Q3: What are the downstream effects of JSTX binding to its target?

A3: By blocking AMPA/kainate receptors, JSTX inhibits glutamatergic neurotransmission. This can lead to a variety of effects depending on the location and type of neurons affected. Some observed effects include:

- Suppression of excitatory postsynaptic currents (EPSCs): This has been demonstrated in various neuronal systems, including crayfish neuromuscular junctions [, , , ], squid giant synapse [], and mammalian brain synapses [, , , ].

- Inhibition of glutamate-induced Ca2+ influx: This effect has been observed in cultured rat hippocampal neurons [] and embryonic lumbar motoneurons [].

- Suppression of epileptiform activity: JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons [].

Q4: Does JSTX affect inhibitory neurotransmission?

A4: Research suggests that JSTX can indirectly depress inhibitory postsynaptic transmission. This effect is attributed to blocking presynaptic glutamate receptors on inhibitory nerve terminals, thereby reducing the release of inhibitory neurotransmitters [].

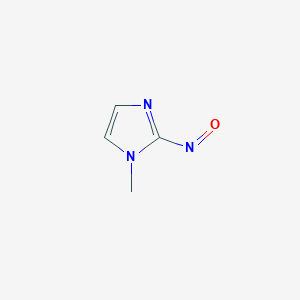

Q5: What is the general structure of JSTX?

A5: JSTXs are a family of structurally related compounds. They share a common moiety of 2,4-dihydroxyphenylacetyl cadaverine, linked to a polyamine chain [, , ].

Q6: Are there different types of JSTXs?

A6: Yes, several JSTXs have been isolated, including JSTX-1, JSTX-2, JSTX-3, and JSTX-4. They differ in the specific polyamine chain attached to the 2,4-dihydroxyphenylacetyl cadaverine moiety [].

Q7: What is the structure of JSTX-3?

A7: The structure of JSTX-3 is N-(2,4-dihydroxyphenylacetyl-L-asparaginyl)-N5[N-[4-[(3-aminopropyl)amino]butyl],6-alanyl]cadaverine [].

Q8: Is there spectroscopic data available for JSTX?

A9: While the provided research does not delve into detailed spectroscopic analysis of JSTX, techniques like mass spectrometry (specifically, fast atom bombardment mass spectrometry) have been employed to determine the molecular weights of JSTX variants []. NMR and other spectroscopic data would be necessary for a comprehensive structural characterization.

Q9: What part of the JSTX molecule is essential for its activity?

A10: The 2,4-dihydroxyphenylacetyl cadaverine moiety appears crucial for JSTX's inhibitory activity []. Modifications to this part can significantly affect its potency and selectivity.

Q10: How does the polyamine chain influence JSTX's activity?

A10: The length and structure of the polyamine chain can influence JSTX's potency and selectivity towards different iGluR subtypes. For example, shorter, less bulky polyamine chains might lead to decreased potency compared to larger, more complex polyamine structures.

Q11: Have any synthetic analogs of JSTX been developed?

A12: Yes, several synthetic analogs have been developed, including 1-naphthylacetyl spermine (Naspm) [, , , ]. These analogs help explore structure-activity relationships and identify compounds with improved potency, selectivity, or pharmacological properties.

Q12: Is there information available about the stability of JSTX?

A12: The provided research primarily focuses on JSTX's pharmacological characterization and does not delve deeply into its stability profile.

Q13: What types of in vitro assays have been used to study JSTX?

A13: Various in vitro techniques have been employed, including:

- Electrophysiology: Patch-clamp recordings in cultured neurons and brain slices have been used to study the effects of JSTX on synaptic transmission and ionic currents [, , , , , , ].

- Calcium imaging: This technique allows for the visualization of changes in intracellular calcium levels, which can be used to assess the activity of Ca2+-permeable AMPA receptors in response to JSTX [, , ].

Q14: What animal models have been used to study JSTX?

A14: Research has utilized a range of animal models, including:

- Invertebrates: Crayfish [, , , ] and lobsters [, ] have been used to study JSTX's effects on neuromuscular transmission.

- Mammals: Rats [, , , , , , ] and gerbils [] have been used to investigate JSTX's effects on the central nervous system and its potential therapeutic applications.

Q15: Have any clinical trials been conducted using JSTX?

A15: The provided research focuses primarily on the preclinical characterization of JSTX. There is no mention of clinical trials involving JSTX in these studies.

Q16: What is known about the toxicity of JSTX?

A16: While the research highlights JSTX's potential therapeutic applications, specific toxicological data are limited in the provided studies.

Q17: Are there any known long-term effects of JSTX exposure?

A17: The long-term effects of JSTX exposure are not extensively addressed in the provided research. Comprehensive toxicological studies would be required to assess potential long-term effects.

Q18: What are the potential therapeutic applications of JSTX?

A18: Research suggests that JSTX could be a potential therapeutic agent for conditions like:

- Epilepsy: JSTX's ability to suppress epileptiform activity makes it a potential anticonvulsant [].

- Neurodegenerative diseases: By blocking Ca2+-permeable AMPA receptors, JSTX might protect neurons from excitotoxicity, a process implicated in diseases like amyotrophic lateral sclerosis (ALS) [, ].

- Chronic pain: JSTX has shown potential in animal models of allodynia, suggesting a possible role in pain management [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。